molecular formula C19H16ClN3O2 B2475000 2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862809-32-3

2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2475000
CAS No.: 862809-32-3
M. Wt: 353.81
InChI Key: FEJNCHNTNHUAMS-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (hereafter referred to as Compound X) is a 1,3,4-oxadiazole derivative featuring a 2-chlorobenzamide moiety and a tetrahydronaphthalenyl substituent.

Properties

IUPAC Name

2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-16-8-4-3-7-15(16)17(24)21-19-23-22-18(25-19)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJNCHNTNHUAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with benzamide: The final step involves coupling the oxadiazole intermediate with benzamide under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents.

Scientific Research Applications

Synthesis and Chemical Properties

The compound belongs to the class of benzamides and contains a 1,3,4-oxadiazole moiety. Its synthesis involves the reaction of appropriate precursors under specific conditions to yield the desired product. The presence of the tetrahydronaphthalene ring is significant for its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the tetrahydronaphthalene structure enhances the compound's efficacy against tumors by targeting specific pathways involved in cancer progression .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Benzamide derivatives have been studied for their ability to inhibit bacterial growth. In particular, compounds similar to 2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have shown promise against both Gram-positive and Gram-negative bacteria .

Case Study 1: Antitumor Efficacy

A study investigated a series of benzamide derivatives including those with oxadiazole moieties for their anticancer efficacy. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of oxadiazole-containing benzamides. Compounds were tested against a panel of bacterial strains. Results demonstrated that some derivatives showed potent activity comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in the growth and proliferation of cancer cells, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound X shares its core 1,3,4-oxadiazole structure with several analogues, differing primarily in substituents on the benzamide ring and the oxadiazole-attached aryl group. Key structural variations and their implications are summarized below:

Compound ID/Name Benzamide Substituent Oxadiazole-Attached Group Key Structural Feature Reference
Compound X 2-Chloro 5,6,7,8-Tetrahydronaphthalen-2-yl Lipophilic tetrahydronaphthalenyl group
Compound 6 () 3-Trifluoromethyl 5,6,7,8-Tetrahydronaphthalen-2-yl Electron-withdrawing CF₃ group
Compound 7 () 4-Bromo 5,6,7,8-Tetrahydronaphthalen-2-yl Halogen substitution (Br)
Compound 8 () 4-Isopropoxy 5,6,7,8-Tetrahydronaphthalen-2-yl Bulky alkoxy substituent
Compound 15 () 4-Chloro 5,6,7,8-Tetrahydronaphthalen-2-yl Para-chloro vs. ortho-chloro in X
OZE-I () Cyclopropanecarboxamide 5,6,7,8-Tetrahydronaphthalen-2-yl Non-benzamide acyl group
Compound 3 () 4-Chloro 4-Chlorophenyl Dual chloro substitution

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., 3-CF₃ in Compound 6) increase electrophilicity, whereas alkoxy groups (e.g., 4-isopropoxy in Compound 8) enhance steric bulk .
  • Acyl Group Diversity : OZE-I replaces benzamide with cyclopropanecarboxamide, demonstrating the impact of acyl group flexibility on bioactivity .

Key Observations :

  • Yield Variability : Electron-withdrawing substituents (e.g., CF₃ in Compound 6) correlate with lower yields (15%), possibly due to steric or electronic hindrance during amide coupling .
  • High Purity : Most compounds achieve >95% HPLC purity, indicating robust synthetic protocols .

Spectroscopic and Analytical Data

Comparative NMR and mass spectrometry data reveal substituent-dependent trends:

  • 1H NMR Shifts : The 2-chloro substituent in Compound X would deshield adjacent aromatic protons, distinct from para-substituted analogues (e.g., Compound 15’s 4-Cl group causes upfield shifts in meta-protons) .
  • ESI-MS : Molecular ions for chloro-substituted analogues (e.g., Compound 15, [M+H]⁺ = 368.1) align with calculated values, confirming structural integrity .

Biological Activity

2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H16ClN3O2
  • Molecular Weight : 353.803 g/mol
  • CAS Number : Not specified in the results but related compounds have CAS numbers indicating similar structural properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that create the oxadiazole ring and introduce the chloro and naphthalene substituents. The detailed synthetic pathway can be referenced from related chemical literature.

Antitumor Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit significant antitumor activity. For instance, derivatives of benzamides with oxadiazole rings have been shown to inhibit specific kinases associated with cancer proliferation. A study highlighted that a compound structurally similar to this compound demonstrated moderate to high potency in inhibiting RET kinase activity in various cancer cell lines .

Insecticidal Activity

The compound's biological profile also includes insecticidal properties. Preliminary bioassays have shown that several oxadiazole-based compounds exhibit good lethal activity against agricultural pests such as Mythimna separate and Helicoverpa armigera. The lethal concentration (LC50) values for these compounds suggest potential for development as agricultural pesticides .

Toxicity Studies

Toxicity assessments using zebrafish embryos have been conducted to evaluate the safety profile of related compounds. The LC50 values provide insights into the potential risks associated with exposure to these compounds in environmental contexts .

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of various oxadiazole derivatives against human cancer cell lines. Compounds similar to this compound exhibited significant tumor growth inhibition comparable to established chemotherapeutics like cisplatin .
  • Insecticidal Activity :
    • In a controlled experiment assessing the efficacy of oxadiazole derivatives against crop pests, specific compounds showed over 70% mortality at concentrations as low as 500 mg/L . This indicates a promising avenue for agricultural applications.

Q & A

Q. What are the standard synthetic routes for this compound, and what factors influence yield optimization?

Answer: Synthesis involves coupling benzoyl chloride derivatives with 5-substituted-1,3,4-oxadiazole intermediates. A representative protocol ( ) uses:

  • Reagents : Oxalyl chloride, DMF, and pyridine in dichloromethane (DCM).
  • Steps : Activation of carboxylic acids (e.g., 3-trifluoromethylbenzoic acid) with oxalyl chloride, followed by coupling with the oxadiazole amine under inert conditions.
  • Key factors :
  • Temperature control (0°C for activation, room temperature for coupling).

  • Solvent choice (DCM for solubility and reaction homogeneity).

  • Stoichiometric ratios (e.g., 1:1 acid-to-amine ratio).

    • Yields : Vary significantly (15–50%) depending on substituents (Table 1).

    Table 1: Synthesis Yields and Purity of Analogous Compounds ()

    CompoundYield (%)HPLC Purity (%)
    61595.5
    75095.3
    81297.9

    Optimization strategies include adjusting reaction time (e.g., 18 hours for complete coupling) and using dehydrating agents (e.g., molecular sieves) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Answer:

  • ¹H/¹³C NMR : Aromatic protons (δ 6.50–7.30 ppm), amide NH (δ ~8.0–10.0 ppm), and tetrahydronaphthalenyl CH₂ groups (δ 1.5–2.5 ppm). Carbonyl carbons (C=O) appear at 165–170 ppm .
  • ESI-MS : [M+H]+ peaks matching molecular formulas (e.g., C₂₀H₁₅ClN₃O₂ for the parent compound).
  • HPLC : Retention times and purity (>95%) confirm compound integrity .

Q. What are the documented biological activities of this compound, and through what mechanisms do they occur?

Answer:

  • Antimicrobial Activity : Structural analogs (e.g., OZE-I) exhibit activity against Staphylococcus aureus (MIC 8–32 µg/mL) via biofilm disruption and membrane targeting .
  • Enzyme Inhibition : The oxadiazole core may inhibit adenylate cyclases, as seen in related compounds targeting chronic pain pathways .

Advanced Research Questions

Q. How do structural modifications at the benzamide and oxadiazole moieties affect biological activity?

Answer:

  • Benzamide Substitutions : Electron-withdrawing groups (e.g., -CF₃) enhance target binding but may reduce solubility. For example, 3-trifluoromethyl substitution (Compound 6) showed moderate activity .
  • Oxadiazole Modifications : Bulky substituents (e.g., 5,6,7,8-tetrahydronaphthalenyl) improve lipophilicity and pharmacokinetic profiles. Chlorophenyl groups enhance antimicrobial potency by increasing membrane permeability .

Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Analogs ( )

CompoundTarget PathogenMIC (µg/mL)
OZE-IS. aureus8–32
OZE-IIS. aureus16–64

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Answer: Discrepancies often arise from poor bioavailability or metabolic instability. Methodological solutions include:

  • Prodrug Design : Masking polar groups (e.g., adding ester linkages) to improve absorption .
  • Bioisosteric Replacement : Replacing the oxadiazole with a thiadiazole (e.g., ) to enhance metabolic stability.
  • PK/PD Modeling : Correlating in vitro MIC values with in vivo plasma concentrations to adjust dosing regimens .

Q. How can computational chemistry aid in predicting binding modes with biological targets?

Answer:

  • Molecular Docking : Using crystal structures (e.g., PDB 2GN ) to model interactions with adenylyl cyclases. Key residues (e.g., Asp101 in 2GN) may form hydrogen bonds with the benzamide carbonyl.
  • MD Simulations : Assessing binding stability over 100-ns trajectories to identify critical interactions.
  • QSAR Studies : Correlating substituent hydrophobicity (e.g., logP) with antimicrobial activity to guide synthesis .

Methodological Notes

  • Synthesis Optimization : Use TLC (petroleum ether/ethyl acetate) to monitor reaction progress .
  • Data Contradictions : Compare NMR data across multiple solvents (e.g., CDCl₃ vs. DMSO-d6) to confirm structural assignments .
  • Advanced Characterization : Single-crystal X-ray diffraction (e.g., ) resolves ambiguities in stereochemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

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